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For Immediate Release:

[City, State] – [Date] – New preclinical data reveals that gozanertinib (TQB3804), a fourth-

generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits

significant anti-tumor activity in non-small cell lung cancer (NSCLC) models, particularly those

harboring resistance mutations to the current standard-of-care third-generation inhibitor,

osimertinib. These findings position gozanertinib as a promising therapeutic strategy for

patients who have developed resistance to existing EGFR-targeted therapies.

Gozanertinib, an orally bioavailable dual inhibitor of EGFR and HER2, has been specifically

designed to target EGFR mutations that confer resistance to third-generation TKIs, such as the

C797S mutation. Preclinical studies demonstrate gozanertinib's potent and selective inhibitory

activity against a range of EGFR mutations, including the challenging triple-mutant

(Del19/T790M/C797S or L858R/T790M/C797S) NSCLC.

Comparative Efficacy in Preclinical Models
In vitro and in vivo studies have highlighted the superior efficacy of gozanertinib in overcoming

osimertinib resistance.
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Gozanertinib has shown potent enzymatic and anti-proliferative activity against various EGFR

mutations. The half-maximal inhibitory concentrations (IC50) from key studies are summarized

below:

EGFR Mutation
Gozanertinib (TQB3804)

IC50 (nM)
Osimertinib IC50 (nM)

Del19/T790M/C797S 0.46 Ineffective

L858R/T790M/C797S 0.13 Ineffective

Del19/T790M 0.26 ~11

L858R/T790M 0.19 ~5

WT EGFR 1.07 ~461-650

Data compiled from published preclinical studies. Specific experimental conditions may vary.

In Vivo Tumor Growth Inhibition
Preclinical evaluation in cell-derived xenograft (CDX) and patient-derived xenograft (PDX)

models of NSCLC has demonstrated significant tumor growth inhibition with gozanertinib
treatment. In models harboring the osimertinib-resistant C797S mutation, gozanertinib
administration led to substantial tumor regression. While direct head-to-head in vivo

comparisons with osimertinib in these resistant models are emerging, the potent activity of

gozanertinib in osimertinib-resistant settings provides a strong rationale for its clinical

development.

For instance, in a PDX model of NSCLC with the EGFR Del19/T790M/C797S triple mutation,

gozanertinib treatment resulted in significant tumor growth inhibition. In contrast, osimertinib is

known to be largely ineffective against tumors with the C797S mutation.

Mechanism of Action and Signaling Pathway
Gozanertinib exerts its anti-tumor effects by binding to the ATP-binding site of the EGFR

kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of

downstream signaling pathways crucial for tumor cell proliferation and survival.[1] This includes

the PI3K/AKT and MAPK pathways. By effectively blocking these pathways even in the
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presence of resistance mutations, gozanertinib can induce apoptosis and inhibit the growth of

resistant tumors.
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Caption: Gozanertinib inhibits EGFR/HER2 signaling, blocking downstream PI3K/AKT and

MAPK pathways.

Experimental Protocols
The preclinical evaluation of gozanertinib involved standard methodologies to assess its

efficacy in NSCLC models.

Cell-Derived Xenograft (CDX) Model
Cell Lines: Human NSCLC cell lines harboring specific EGFR mutations (e.g., NCI-H1975 for

L858R/T790M, or engineered cells with Del19/T790M/C797S) were used.
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Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) were

subcutaneously injected with 5-10 million cells.

Treatment: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were

randomized into treatment and control groups. Gozanertinib was administered orally,

typically once daily, at doses ranging from 25-100 mg/kg.

Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using

calipers. Body weight was monitored as an indicator of toxicity. At the end of the study,

tumors were excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated

EGFR, AKT, and ERK).

Patient-Derived Xenograft (PDX) Model
Tumor Implantation: Fresh tumor tissue from NSCLC patients with defined EGFR mutation

profiles, including those who had relapsed on osimertinib, was surgically implanted

subcutaneously into immunocompromised mice.

Passaging: Tumors were allowed to grow and were then passaged to subsequent cohorts of

mice for expansion.

Treatment and Assessment: Similar to the CDX models, once tumors were established, mice

were treated with gozanertinib, and tumor growth and animal well-being were monitored.
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In Vitro Assessment

In Vivo Efficacy

Enzymatic Assay
(IC50 determination)

Cell Proliferation Assay
(e.g., Ba/F3, NCI-H1975)

CDX Model Generation
(Subcutaneous injection)

Treatment Administration
(Oral gavage)

PDX Model Generation
(Tumor implantation)

Tumor Volume & Body Weight
Monitoring

Pharmacodynamic Analysis
(Western Blot)

Click to download full resolution via product page

Caption: Preclinical workflow for evaluating Gozanertinib's efficacy.

Conclusion
Gozanertinib demonstrates significant preclinical activity against NSCLC models, particularly

those with acquired resistance to osimertinib mediated by the EGFR C797S mutation. The

potent in vitro and in vivo efficacy, combined with its specific mechanism of action, underscores
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its potential as a valuable next-line therapy for patients with EGFR-mutated NSCLC who have

exhausted current treatment options. Further clinical investigation is warranted to translate

these promising preclinical findings into patient benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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